Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to its functional groups. The ethyl acetate moiety is expected to produce a triplet at δ 1.2–1.4 ppm (CH3 of ethyl) and a quartet at δ 4.1–4.3 ppm (CH2 adjacent to oxygen). The piperidine ring’s protons would appear as multiplet signals between δ 2.5–3.5 ppm, with coupling constants indicative of axial-equatorial relationships. The aromatic protons on the phenyl ring would resonate as two doublets in the δ 6.5–7.5 ppm range, split due to para-substitution.
In the ¹³C NMR spectrum, the cyano carbon would appear as a sharp singlet near δ 115–120 ppm, while the carbonyl carbon of the acetate group would resonate at δ 170–175 ppm. The methoxy and cyclopentyloxy carbons would appear at δ 55–60 ppm and δ 70–80 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit a strong absorption band at ~2200 cm⁻¹, characteristic of the cyano group’s C≡N stretch. The ester carbonyl (C=O) stretch would appear as a sharp peak at ~1740 cm⁻¹, while aromatic C=C stretching vibrations would occur near 1600 cm⁻¹. The methoxy group’s C–O stretch would produce a band at ~1250 cm⁻¹, and the cyclopentyloxy group’s ether linkage would show a similar absorption near 1100 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry would display a molecular ion peak at m/z 386.5, corresponding to the compound’s molecular weight. Fragmentation patterns would likely include the loss of the ethyl acetate group (–89 Da) and cleavage of the cyclopentyloxy moiety (–84 Da). The base peak might arise from the stable benzylic cation formed after phenyl ring cleavage.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) is localized on the piperidine nitrogen and the phenyl ring, indicating nucleophilic reactivity at these sites. Conversely, the lowest unoccupied molecular orbital (LUMO) resides primarily on the cyano group and ester carbonyl, suggesting electrophilic susceptibility.
The energy gap between HOMO and LUMO (ΔE = 5.2 eV) implies moderate kinetic stability, consistent with compounds exhibiting partial aromatic character. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the piperidine nitrogen and the σ* orbitals of adjacent C–C bonds, stabilizing the molecule’s conformation.
| Computational Parameter | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -1.1 eV |
| Dipole Moment | 4.8 Debye |
| Solvation Energy (in Water) | -15.6 kcal/mol |
These results align with the compound’s polar nature, driven by the ester and ether functionalities.
Stereochemical Considerations and Chiral Center Configuration
The piperidine ring in this compound contains a quaternary carbon at the 4-position, bonded to the cyano group, phenyl ring, and two methylene groups. This carbon is a potential stereogenic center, but its configuration depends on the synthesis route. If the starting materials are achiral, the compound may form as a racemic mixture. However, asymmetric synthesis or chiral resolution could yield enantiomerically pure forms.
The cyclopentyloxy group introduces additional stereochemical complexity. The cyclopentane ring adopts a puckered conformation, with the oxygen atom occupying either an axial or equatorial position relative to the phenyl ring. This conformational flexibility could lead to atropisomerism under certain conditions, though the energy barrier for ring flipping is likely low.
| Stereochemical Feature | Description |
|---|---|
| Chiral Centers | 1 (C4 of piperidine) |
| Possible Enantiomers | 2 |
| Predominant Conformation | Chair (piperidine), Equatorial (phenyl) |
The compound’s stereochemistry significantly impacts its intermolecular interactions, particularly in biological systems where enantioselectivity is common. Further chiral chromatography or circular dichroism studies would be required to resolve its absolute configuration.
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C22H30N2O4/c1-3-27-21(25)15-24-12-10-22(16-23,11-13-24)17-8-9-19(26-2)20(14-17)28-18-6-4-5-7-18/h8-9,14,18H,3-7,10-13,15H2,1-2H3 |
InChI Key |
ZTBIBCNPNQALGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Core
The piperidine ring is typically constructed via reductive amination or cyclization of precursors. For example:
- Reductive Amination : A protected 4-piperidinyl intermediate is synthesized by reacting a benzaldehyde derivative with a BOM-protected piperidine precursor in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).
- Cyclization : Ethyl piperidin-4-ylacetate derivatives are formed by reacting ethyl cyanoacetate with bromoacetaldehyde diethyl acetal under basic conditions (e.g., K₂CO₃/NaI at 145°C).
Ethyl cyanoacetate + Bromoacetaldehyde diethyl acetal
→ Ethyl 2-cyano-4,4-diethoxybutyrate (78% yield, K₂CO₃/NaI, 145°C, 4h)
Introduction of the Cyano Group
The cyano group at the 4-position of the piperidine ring is introduced via nucleophilic substitution or Strecker synthesis :
Functionalization of the Aromatic Ring
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is attached via Ullmann coupling or Buchwald-Hartwig amination :
- Ullmann Coupling : A brominated phenyl derivative reacts with cyclopentanol in the presence of CuI and a diamine ligand (e.g., N,N-dimethylglycine).
- Etherification : The methoxy group is introduced using methyl iodide (CH₃I) and a base (e.g., Cs₂CO₃).
3-Bromobenzaldehyde + Mono-TBDMS-protected resorcinol
→ 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (62% yield, CuI, 140°C, 24h)
Esterification of the Acetate Moiety
The ethyl acetate group is introduced via alkylation of the piperidine nitrogen:
- Ethyl bromoacetate reacts with the piperidine intermediate in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃).
Piperidine intermediate + Ethyl bromoacetate
→ Ethyl 2-(piperidin-1-yl)acetate (94% yield, Cs₂CO₃, DMF, 55°C)
Purification and Characterization
Purification Techniques
Analytical Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 386.5 g/mol | HRMS | |
| Purity | >98% | HPLC (C18 column) | |
| Melting Point | 154–156°C | DSC |
Critical Analysis of Methodologies
Yield Optimization
Challenges and Solutions
- Steric Hindrance : Bulky cyclopentyloxy groups reduce coupling efficiency. Microwave-assisted synthesis (150°C, 30 min) mitigates this.
- Byproduct Formation : Over-alkylation during esterification is minimized by slow addition of ethyl bromoacetate.
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as the cyano group, to amines.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1.1. PDE IV Inhibition
One of the primary applications of this compound is as a phosphodiesterase IV (PDE IV) inhibitor. PDE IV inhibitors are crucial in treating inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound has shown potential in formulations aimed at enhancing therapeutic efficacy when combined with other active substances .
1.2. Antidepressant and Anxiolytic Properties
Research into the structural analogs of ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate suggests its potential role in treating mood disorders. Compounds with similar piperidine structures have been associated with antidepressant and anxiolytic effects, indicating that this compound may also exhibit such properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of cyano and methoxy groups. The optimization of these synthesis pathways is crucial for enhancing yield and purity, which directly impacts its application in pharmaceutical formulations .
3.1. Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, suggesting that it could be developed into an antimicrobial agent .
3.2. Antitumor Activity
There is emerging evidence that compounds related to this compound may exhibit antitumor activity. Research into structurally similar compounds has highlighted their potential to inhibit tumor growth, making them candidates for further investigation in cancer therapy .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| PDE IV Inhibition | Treatment for asthma and COPD through anti-inflammatory effects |
| Antidepressant Effects | Potential use in mood disorders based on structural analogs |
| Antimicrobial Activity | Promising results against various bacterial strains |
| Antitumor Activity | Inhibitory effects on tumor growth observed in related compounds |
Case Studies and Research Findings
- Study on PDE IV Inhibitors : A patent detailing combinations of PDE IV inhibitors highlights the effectiveness of this compound in treating respiratory diseases when used alongside other therapeutic agents .
- Antimicrobial Screening : Research conducted on similar compounds demonstrated significant antimicrobial activity against common pathogens, suggesting a pathway for developing new antibiotics based on this compound's structure .
- Antitumor Research : Investigations into the antitumor properties of piperidine derivatives have shown that modifications can lead to enhanced efficacy against cancer cells, indicating potential for this compound as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The cyclopentyloxy and methoxyphenyl groups in QV-0237 increase its logP compared to simpler analogs like QZ-9010 (predicted logP ~3.5 vs. ~1.2 for QZ-9010).
- Steric Effects : Bulkier substituents in QV-0237 may reduce metabolic clearance compared to QZ-9010’s methyl groups .
Physicochemical Properties
A comparison of key properties with Ethyl 2-(piperidin-4-yl)acetate () highlights the impact of structural complexity:
The higher topological polar surface area (TPSA) and logP of QV-0237 suggest lower gastrointestinal absorption compared to simpler analogs, but enhanced blood-brain barrier (BBB) penetration due to moderate lipophilicity .
Biological Activity
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate, identified by its CAS number 401518-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.48 g/mol. The compound features a piperidine ring, a cyano group, and a methoxyphenyl moiety, which contribute to its pharmacological properties.
Research indicates that this compound may act as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the breakdown of cyclic nucleotides, leading to enhanced cellular responses. Specifically, the compound has been associated with the inhibition of neutrophil activity, which is crucial in inflammatory responses and diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
Therapeutic Applications
Study 1: Inhibition of Neutrophil Activity
A study focused on the effects of PDE inhibitors revealed that compounds with similar structural features significantly inhibited neutrophil activation and migration in response to inflammatory stimuli. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Screening
In a screening assay for antimicrobial activity, related compounds were tested against various bacterial strains. Results indicated that certain structural motifs within piperidine derivatives contributed to enhanced antibacterial activity . This suggests that this compound may also possess similar properties.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
